
2-Bromo-4-(tert-butyl)-6-nitroaniline
Descripción general
Descripción
“2-Bromo-4-(tert-butyl)-6-nitroaniline” is a chemical compound that is commonly employed in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butyl)-6-nitroaniline” consists of a benzene ring substituted with a bromo group at the 2-position, a tert-butyl group at the 4-position, and a nitro group at the 6-position . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .
Aplicaciones Científicas De Investigación
Synthesis of Water-Soluble Nitroxides
The hetero-Cope rearrangement of a similar compound, 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of water-soluble nitroxides, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This demonstrates the utility of bromoanilines in synthesizing compounds with significant water solubility and stability (Marx & Rassat, 2002).
Creation of Azoxy Compounds
Oxidation of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of tert-butyl-NNO-azoxy groups, highlighting the potential of bromoanilines in synthesizing azoxy compounds with diverse applications (Frumkin et al., 1999).
Polyradical Synthesis
Bromoanilines play a crucial role in the synthesis of polyradicals like Poly(1,4- or 1,2-phenylenevinylene)s, which exhibit chemically stable and intramolecular ferromagnetic coupling properties. This underscores the importance of bromoanilines in creating advanced polymeric materials (Kaneko et al., 1994).
Antimicrobial Agent Synthesis
Bromoanilines are used in the synthesis of azetidine compounds, which have shown potential as antimicrobial agents. This illustrates the role of bromoanilines in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Synthesis of Organic Magnetic Materials
Compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, synthesized from bromoanilines, serve as building blocks for organic magnetic materials. These materials demonstrate unique properties like hydrogen-bonded dimeric antiferromagnetic exchange coupling, highlighting the significance of bromoanilines in materials science (Ferrer et al., 2001).
Mecanismo De Acción
The mechanism of action of “2-Bromo-4-(tert-butyl)-6-nitroaniline” would depend on its specific use. As a general rule, bromo groups in aromatic compounds can act as good leaving groups in nucleophilic aromatic substitution reactions . Nitro groups can be reduced to amines, which can then participate in a variety of reactions. Tert-butyl groups are generally quite inert and do not readily participate in reactions.
Propiedades
IUPAC Name |
2-bromo-4-tert-butyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULCDGWDGAVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679218 | |
| Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)-6-nitroaniline | |
CAS RN |
1027356-55-3 | |
| Record name | 2-Bromo-4-tert-butyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
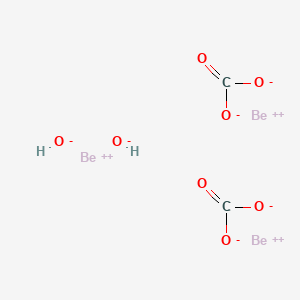
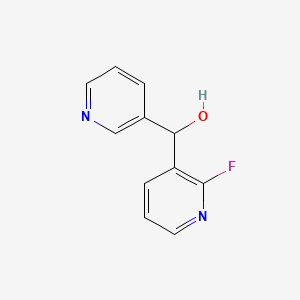



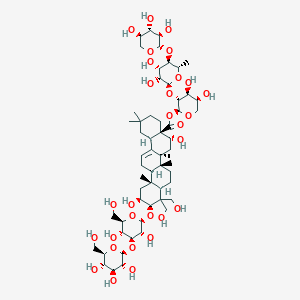
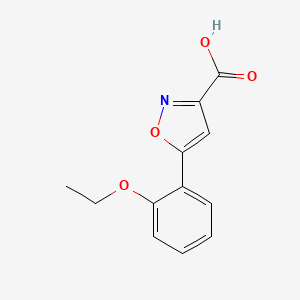
![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)

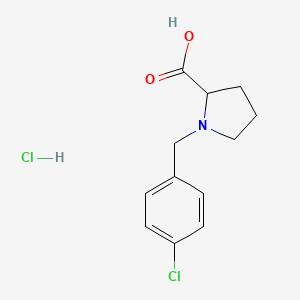
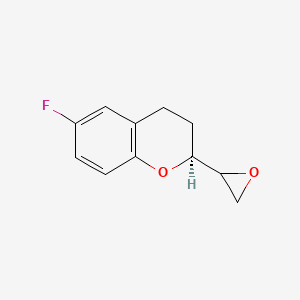
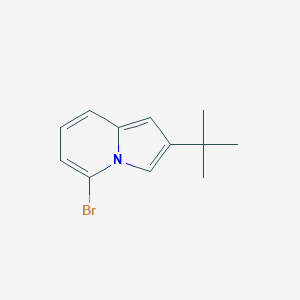
![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)